- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

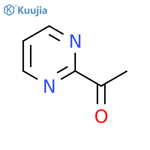

944906-24-5 structure

Produktname:1-(pyrimidin-2-yl)ethan-1-amine

1-(pyrimidin-2-yl)ethan-1-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- InChI-Schlüssel: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- Lächelt: NC(C)C1N=CC=CN=1

Berechnete Eigenschaften

- Genaue Masse: 123.08000

- Monoisotopenmasse: 123.079647300g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 1

- Komplexität: 78.4

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 51.8Ų

- XLogP3: -0.5

Experimentelle Eigenschaften

- PSA: 51.80000

- LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Sicherheitsinformationen

1-(pyrimidin-2-yl)ethan-1-amine Zolldaten

- HS-CODE:2933599090

- Zolldaten:

China Zollkodex:

2933599090Übersicht:

2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

Zusammenfassung:

2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Referenz

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Referenz

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

Referenz

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Referenz

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Verwandte Literatur

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Verwandte Produkte

- 2090614-07-4(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde)

- 886886-61-9(7-heptyl-8-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2171824-78-3(3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}butanoic acid)

- 2680787-99-7(benzyl N-{1-4-(4-cyanophenyl)-1,3-thiazol-2-ylethyl}carbamate)

- 121692-13-5(8-(4-Methoxyphenoxy)-octanoic Acid Methyl Ester)

- 1072901-09-7(N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine)

- 2580221-47-0(4-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylic acid)

- 899981-54-5(5-amino-1-(2-chlorophenyl)methyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228198-75-0(2-(3-Bromopyridin-2-yl)prop-2-en-1-amine)

- 2163761-44-0(trans-2-(2-Phenyl-1H-imidazol-1-yl)cyclobutan-1-ol)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine

Reinheit:99%

Menge:1g

Preis ($):471.0